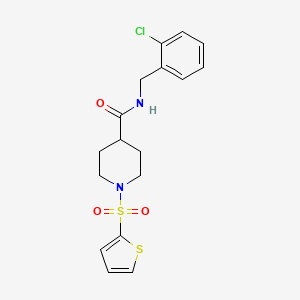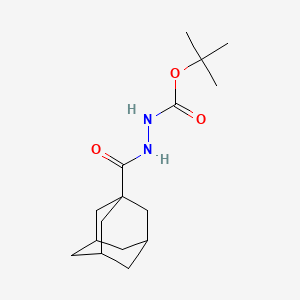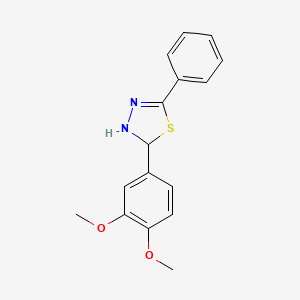
4-benzyl-N-(5-chloro-2-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(5-chloro-2-methoxyphenyl)-1-piperazinecarboxamide, also known as BZP, is a synthetic compound that belongs to the piperazine family. BZP has been widely studied for its potential therapeutic applications in treating various diseases, including anxiety, depression, and schizophrenia.
Mécanisme D'action
4-benzyl-N-(5-chloro-2-methoxyphenyl)-1-piperazinecarboxamide exerts its pharmacological effects by acting as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor. It also inhibits the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and enhanced cognitive function. It has also been shown to increase the release of certain hormones, such as cortisol and prolactin, in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-benzyl-N-(5-chloro-2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its well-characterized pharmacology and mechanism of action. It has also been shown to have a relatively low toxicity profile, making it a potentially safer alternative to other psychoactive compounds. However, its use in lab experiments is limited by its status as a controlled substance in many countries, as well as its potential for abuse and dependence.
Orientations Futures
There are several potential future directions for research on 4-benzyl-N-(5-chloro-2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for substance use disorders, particularly in reducing cravings and withdrawal symptoms. Another area of interest is its potential as a cognitive enhancer, particularly in improving memory and attention in patients with neurological disorders. Additionally, further research is needed to better understand the long-term effects of this compound use, particularly in terms of its potential for abuse and dependence.
Méthodes De Synthèse
4-benzyl-N-(5-chloro-2-methoxyphenyl)-1-piperazinecarboxamide can be synthesized by reacting 1-benzylpiperazine with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as N,N-dimethylaminopyridine (DMAP). The resulting product is then converted into the carboxamide derivative by reacting it with an appropriate amine, such as piperazine.
Applications De Recherche Scientifique
4-benzyl-N-(5-chloro-2-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in treating various diseases, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been found to enhance the activity of certain neurotransmitters, such as serotonin and dopamine, in the brain.
Propriétés
IUPAC Name |
4-benzyl-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-8-7-16(20)13-17(18)21-19(24)23-11-9-22(10-12-23)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHLACDOJGAWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone](/img/structure/B4944681.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4944693.png)

![4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4944709.png)
![2-methyl-1-{2-[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]-2-oxoethyl}-1H-indole-3-carbonitrile](/img/structure/B4944715.png)

![3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4944747.png)

![hexyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4944762.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4944776.png)



